molecular formula C11H18N2O2S B1382390 tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate CAS No. 1803608-32-3

tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Cat. No.: B1382390
CAS No.: 1803608-32-3
M. Wt: 242.34 g/mol
InChI Key: DRZWOCQJWRGWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is a chemical intermediate of significant interest in pharmaceutical research and development. This compound belongs to a class of molecules featuring a tert-butyloxycarbonyl (Boc)-protected amine group on a thiazole heterocycle, a structural motif commonly employed in the synthesis of more complex bioactive molecules . The Boc-protecting group is a cornerstone in modern organic synthesis, particularly in peptide and heterocycle chemistry, as it provides stability during multi-step reactions and can be selectively removed under mild acidic conditions . The presence of the 1,3-thiazole ring is of particular note, as this scaffold is a privileged structure in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities . Researchers utilize this carbamate as a versatile building block. It is specifically valuable for constructing molecular fragments that target various enzymes, such as methionine aminopeptidase, drawing parallels to structurally related compounds documented in research databases . Its primary application lies in the discovery and development of new therapeutic agents, serving as a critical precursor in the synthesis of investigational new chemical entities. Handling and Storage: This product should be stored in a cool, dry place, preferably in a freezer under an inert atmosphere, based on the handling recommendations for similar sensitive chemical intermediates . Researchers should consult the safety data sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

tert-butyl N-(5-propan-2-yl-1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(2)8-9(12-6-16-8)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZWOCQJWRGWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: 4-Amino-5-(propan-2-yl)thiazole or its derivatives.
  • Reaction Conditions: Dissolution in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), with the addition of a base like triethylamine or sodium bicarbonate.
  • Reagent Addition: Dropwise addition of di-tert-butyl dicarbonate (Boc2O) under stirring at room temperature.
  • Reaction Time: Typically 12-24 hours, with temperature maintained at ambient or slightly elevated (up to 50°C).
  • Workup: Filtration to remove inorganic salts, concentration under reduced pressure, and purification via chromatography or recrystallization.

Data:

Reagent Solvent Temperature Time Yield References
Boc2O THF or DCM Room temp 12-24 h 49-60% ,

Notes:

  • The reaction efficiency depends on the purity of the amino-thiazole and the reaction conditions.
  • The method is scalable and suitable for producing pharmaceutical-grade intermediates.

Bromination and Nucleophilic Substitution Approach

This approach involves initial bromination of the thiazole ring followed by nucleophilic substitution to introduce the carbamate group.

Stepwise Process:

  • Step 1: Bromination of 4-position of 5-(propan-2-yl)-thiazole using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF, often under mild heating.
  • Step 2: Nucleophilic substitution of the bromide with a carbamate precursor, such as tert-butyl carbamate (BocNH2), facilitated by a base like potassium carbonate or sodium hydride.
  • Step 3: Purification by chromatography to isolate the desired tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate.

Data:

Step Reagents Conditions Yield References
Bromination NBS RT, 2-4 h 70-80% ,
Substitution BocNH2 Base, reflux 50-65% ,

Notes:

  • Bromination must be carefully controlled to prevent over-bromination.
  • The nucleophilic substitution is facilitated by polar aprotic solvents.

Multi-step Synthesis via Thiazole Ring Construction

A more elaborate method involves constructing the thiazole ring with the desired substituents and then introducing the carbamate group.

General Route:

  • Step 1: Synthesis of the substituted thiazole core via Hantzsch thiazole synthesis, involving α-haloketones and thiourea derivatives.
  • Step 2: Alkylation or acylation at the 4-position with appropriate reagents to introduce the propan-2-yl group.
  • Step 3: Carbamate formation by reacting the amino group with Boc2O or similar reagents.

Example:

Data:

Step Reagents Conditions Yield References
Thiazole core synthesis α-Haloketone + Thiourea Reflux 60-75% ,
Alkylation Propan-2-yl halide Reflux 55-65%

Notes:

  • This route offers high regioselectivity and structural versatility.
  • Suitable for synthesizing analogs for structure-activity relationship studies.

Research Findings and Data Tables

The synthesis pathways are supported by research findings indicating high yields and purity levels when optimized:

Method Key Reagents Typical Yield Advantages Limitations
Direct carbamation Boc2O, base 49-60% Simple, scalable Requires pure amino-thiazole
Bromination/substitution NBS, BocNH2 50-80% High selectivity Over-bromination risk
Thiazole ring construction α-Haloketone, thiourea 60-75% Structural diversity Multi-step process

Notes on Purification and Characterization

  • Purification typically involves column chromatography using silica gel with solvent systems like hexane/ethyl acetate.
  • Characterization includes NMR (¹H, ¹³C), HR-MS, and IR spectroscopy to confirm structure and purity.
  • Crystallization from suitable solvents yields high-purity intermediates suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its thiazole ring is a common motif in many bioactive molecules, and the carbamate group can enhance the compound’s stability and bioavailability.

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism by which tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern critically influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents (Thiazole Positions) CAS Number Molecular Weight (g/mol) Key Applications/Properties
tert-Butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate 5-isopropyl 1803608-32-3 ~254.34* Medicinal chemistry intermediates
tert-Butyl N-(5-bromo-1,3-thiazol-4-yl)carbamate 5-bromo 1823881-74-8 279.16 Cross-coupling reactions
tert-Butyl (2,4-dichlorothiazol-5-yl)(prop-2-yn-1-yl)carbamate 2,4-dichloro; 5-propargyl N/A (Compound CA3) 319.23† Pesticidal compositions
tert-Butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate 4-bromo, 5-chloro 1064678-19-8 327.66 Halogen-rich electrophilic reagents

*Calculated based on molecular formula C11H18N2O2S.
†Calculated from molecular formula C11H11Cl2N2O2S.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromo and chloro substituents (e.g., CAS 1823881-74-8 and 1064678-19-8) enhance electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Effects : The tert-butyl group in all analogs provides steric protection to the carbamate moiety, enhancing stability against hydrolysis. However, bulkier substituents (e.g., propargyl in Compound CA3 ) may hinder binding in enzyme-active sites.
Functional Group Modifications
  • Trifluoromethyl Analog : describes a related compound, rac-tert-butyl({2,5-dioxo-4-[5-(trifluoromethyl)-1,3-thiazol-4-yl]imidazolidin-4-yl}methyl)carbamate. The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic resistance, a feature absent in the target compound .
  • Piperidine/Cyclopropane Derivatives : and highlight carbamates with fused piperidine or cyclopropane rings (e.g., CAS 1270019-92-5). These modifications alter conformational flexibility, impacting target selectivity in kinase inhibitors .

Biological Activity

Tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate is a novel compound that has attracted attention due to its unique thiazole structure and potential biological activities. This compound, identified by the CAS number 1803608-32-3, features a tert-butyl group and an isopropyl substituent on the thiazole ring, which may enhance its solubility and bioavailability compared to other similar compounds. Research has indicated that this compound exhibits significant biological activity, particularly in antiviral, antibacterial, and antifungal contexts.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H18N2O2S\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Antiviral Activity

Research has suggested that this compound may possess antiviral properties, particularly against human immunodeficiency virus (HIV). The mechanism of action is believed to involve the inhibition of viral replication pathways or interference with cellular processes critical for pathogen survival.

Antibacterial and Antifungal Activity

Compounds containing thiazole rings are often noted for their antibacterial and antifungal activities. Preliminary studies indicate that this compound could exhibit similar properties. The specific interactions with bacterial and fungal cells are still under investigation but suggest a promising avenue for further research.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesBiological Activity
Tert-butyl (2-bromothiazol-4-yl)carbamateBromine substitution on thiazoleAntiviral properties
Tert-butyl N-[4-methylthiazol-5-yl]carbamateMethyl substitution on thiazoleAntimicrobial activity
Tert-butyl N-[5-acetylthiazol-2-yl]carbamateAcetyl group on thiazolePotential anti-cancer activity

This table highlights the diversity in biological activities among compounds with similar structural features.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may disrupt critical cellular functions in pathogens or inhibit specific enzymes involved in viral replication. Further studies are necessary to clarify these interactions and validate the proposed mechanisms.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. For instance, a study indicated that derivatives of thiazole compounds often show potent activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth at low concentrations, suggesting that this compound could be developed into a therapeutic agent .

Another research effort explored the effects of similar thiazole derivatives on cancer cell lines. The results indicated that certain modifications to the thiazole structure could enhance cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate?

The compound is typically synthesized via coupling reactions involving tert-butyl carbamate derivatives. For example, a two-step protocol may involve:

  • Step 1 : Activation of the thiazole intermediate using reagents like propylphosphonic anhydride (T3P) in dichloromethane (DCM).
  • Step 2 : Coupling with tert-butyl N-(4-piperidyl)carbamate in the presence of DIPEA (N,N-diisopropylethylamine) to yield the target compound. LC-MS monitoring is critical to track regioisomer formation (e.g., 85:15 ratio observed in some cases) .
  • Optimization : Reflux conditions in tetrahydrofuran (THF) with DMAP (4-dimethylaminopyridine) and DIEA can improve yields .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Storage : Refrigerated storage in tightly sealed containers to prevent moisture ingress or decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and carbamate/thiazole functional groups.
  • LC-MS : Monitors reaction progress and identifies regioisomers (e.g., m/z 583.1 [M–tBu + H]+ observed in similar analogs) .
  • X-ray Crystallography : Resolves 3D molecular architecture and hydrogen-bonding interactions in crystal lattices .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?

Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping : Visualizes nucleophilic/electrophilic regions on the thiazole ring.
  • Electron Localization Function (ELF) : Assesses bonding patterns and lone-pair distributions, critical for understanding reactivity in cross-coupling reactions .
  • Application : Quantify charge transfer effects between the tert-butyl carbamate and thiazole moieties .

Q. What strategies resolve regioisomeric byproducts during synthesis?

  • Chromatographic Separation : Flash column chromatography with gradients of ethyl acetate/hexane.
  • Crystallographic Differentiation : X-ray diffraction identifies dominant regioisomers via distinct packing motifs (e.g., hydrogen-bonding networks in analogous compounds) .

Q. How can SHELX software improve structural refinement in crystallographic studies?

SHELXL refines high-resolution crystal structures by:

  • Modeling anisotropic displacement parameters for non-hydrogen atoms.
  • Resolving twinning or disorder in crystals, common in flexible tert-butyl groups .
  • Example: SHELXPRO interfaces with PDB formats for macromolecular compatibility .

Q. What structural modifications enhance biological activity in thiazole-carbamate derivatives?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluoro, chloro) at the thiazole 5-position improves antitumor activity by modulating binding to kinase targets .
  • SAR Studies : Analog screening (e.g., N-aryl substitutions) reveals steric and electronic tolerances in enzyme inhibition assays .

Q. How do reaction conditions impact diastereoselectivity in carbamate formation?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular hydrogen bonding, guiding stereochemistry.
  • Catalytic Additives : DMAP accelerates carbamate coupling while minimizing racemization in chiral intermediates .

Q. What intermolecular interactions dominate crystal packing in this compound?

  • Hydrogen Bonds : N–H···O=C interactions between carbamate groups stabilize layered structures.
  • π-Stacking : Thiazole rings align face-to-face (3.5–4.0 Å spacing) in antiparallel arrangements .

Q. How should waste containing this compound be managed to minimize environmental impact?

  • Neutralization : Treat with aqueous sodium bicarbonate to hydrolyze carbamate groups.
  • Disposal : Segregate as hazardous organic waste and incinerate via licensed facilities to prevent aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate
Reactant of Route 2
tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.